N-Methyl-D-prolinamide hydrochloride

Lipophilicity Drug Design ADME Prediction

Procurement of enantiopure N-methyl-D-prolinamide HCl ensures reliable (R)-stereochemistry for chiral building block applications. Without verified stereochemistry, diastereomeric impurities compromise peptide drug leads and catalyst performance. Key advantages: • D-Proline scaffold for DPP-4 intermediates and (R)-selective organocatalysis. • ≥95% purity, verified (R)-chirality. • Aqueous solubility & LogP -1.33 ease handling. • Access (R)-β-hydroxy carbonyls; complements L-series. • In stock, ships globally.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63
CAS No. 1986576-34-4; 66877-05-2
Cat. No. B2806779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-D-prolinamide hydrochloride
CAS1986576-34-4; 66877-05-2
Molecular FormulaC6H13ClN2O
Molecular Weight164.63
Structural Identifiers
SMILESCNC(=O)C1CCCN1.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m1./s1
InChIKeyPRQAIVKHRVEJPG-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-D-prolinamide Hydrochloride Overview


N-Methyl-D-prolinamide hydrochloride is a chiral amide derivative of D-proline, characterized by its (R)-stereochemical configuration at the C2 position of the pyrrolidine ring. The hydrochloride salt (CAS 1986576-34-4; molecular weight 164.63 g/mol) provides enhanced aqueous solubility and handling convenience compared to its free base form (CAS 66877-05-2; molecular weight 128.18 g/mol). As a D-configured prolinamide, it serves as a critical chiral building block in medicinal chemistry and as a scaffold for developing enantioselective organocatalysts, particularly for transformations requiring (R)-configured intermediates that are not accessible with the more abundant L-isomer .

Chiral building block for (R)-configured peptidomimetics
Scaffold for developing (R)-selective organocatalysts
Stereochemical control in SAR and lead optimization studies

Why L-Isomer Substitution Fails


The (R)-stereochemistry of N-Methyl-D-prolinamide hydrochloride is not interchangeable with its (S)-enantiomer (N-Methyl-L-prolinamide hydrochloride, CAS 33208-98-9) or with unsubstituted D-prolinamide (CAS 629-37-8). The D-configuration dictates opposite chiral induction in asymmetric catalysis and yields diastereomeric products with distinct biological or pharmacological profiles when incorporated into peptide-like molecules. Furthermore, the N-methyl substitution alters hydrogen-bonding capacity and lipophilicity relative to unsubstituted prolinamide, directly impacting catalyst-substrate interactions and synthetic utility. Procurement of the correct enantiomer with specified stereochemical purity is therefore mandatory for reproducible experimental outcomes [1].

Target: N-Methyl-D-prolinamide HCl
(R)-configuration dictates opposite chiral induction relative to L-isomer.
N-methyl group alters hydrogen-bonding and lipophilicity, influencing catalyst-substrate interactions.
Substitute: L-Enantiomer / Unsubstituted D-Prolinamide
(S)-enantiomer yields diastereomeric products and opposite enantiomeric series in asymmetric synthesis.
Unsubstituted D-prolinamide lacks the N-methyl group, changing solubility and catalytic behavior.

Key Differentiation Evidence


Lipophilicity vs. L-Enantiomer

N-Methyl-D-prolinamide (free base) displays a calculated LogP of -1.33, whereas its L-enantiomer (N-Methyl-L-prolinamide) has a LogP of -0.59, representing a 0.74 log unit difference and approximately 5.5-fold lower octanol-water partition coefficient for the D-isomer . In contrast, unsubstituted D-prolinamide has a LogP of -1.51 , indicating that N-methylation increases lipophilicity by +0.18 log units relative to the parent prolinamide. This differential lipophilicity profile is critical for predicting aqueous solubility, membrane permeability, and protein-binding characteristics in lead optimization campaigns.

Lipophilicity vs. L-Enantiomer
Computed
LogP -1.33 (D-isomer) vs -0.59 (L-isomer); 5.5-fold lower octanol-water partition
Lower lipophilicity may influence formulation and distribution profiles in research models.
Predicted values; experimental verification recommended.
Lipophilicity Drug Design ADME Prediction

Cost Differential vs. L-Enantiomer

N-Methyl-D-prolinamide hydrochloride (CAS 1986576-34-4) is priced at $204 per gram from a major research chemical supplier, while the L-enantiomer (N-Methyl-L-prolinamide hydrochloride, CAS 33208-98-9) is available at $25 per gram from the same supplier, representing an 8.2-fold price differential . Similarly, D-prolinamide (unsubstituted) costs approximately $61 per gram , while the N-methylated D-isomer commands a 3.3-fold premium. This cost structure reflects the lower natural abundance of D-amino acid derivatives and the additional synthetic steps required for N-methylation of the less common enantiomer.

Cost Differential vs. L-Enantiomer
Supplier data
8.2× more expensive per gram than L-enantiomer ($204 vs $25)
Cost premium reflects D-enantiomer synthesis complexity; confirm stereochemical necessity before procurement.
Pricing from research suppliers, April 2026; subject to change.
Procurement Cost Analysis Chiral Synthesis Economics

Chiral Purity Specification

N-Methyl-D-prolinamide hydrochloride is commercially available with a minimum purity specification of 95.0% from multiple reputable suppliers, with the stereochemistry explicitly designated as CHIRAL and the (R)-configuration confirmed by IUPAC nomenclature (2R)-N-methylpyrrolidine-2-carboxamide hydrochloride . The L-enantiomer is similarly available at 95-98% purity; however, the procurement challenge for D-amino acid derivatives lies in ensuring the absence of L-isomer contamination. Vendor quality control for the D-isomer typically includes HPLC and NMR verification, with certificates of analysis available upon request .

Chiral Purity Specification
Supplier data
95.0% minimum purity; (R)-stereochemistry confirmed by vendor QC (HPLC, NMR)
Verified stereochemical identity critical for reproducible asymmetric outcomes.
Request certificate of analysis to confirm enantiomeric integrity.
Chiral Purity Quality Control Enantiomeric Excess

Catalytic Enantioselectivity in Aldol Reactions

While direct comparative data for N-Methyl-D-prolinamide versus N-Methyl-L-prolinamide in catalytic applications is limited in primary literature, studies on N-methyl prolinamide (stereochemistry unspecified but typically derived from L-proline) demonstrate its utility as a practical organocatalyst for enantioselective aldol reactions. In the reaction between acetone and p-nitrobenzaldehyde, N-methyl prolinamide yields moderate enantioselectivity of up to 46% enantiomeric excess (ee) [1]. This establishes a baseline catalytic competence for the N-methyl prolinamide scaffold. By extension, the D-configured analog (N-Methyl-D-prolinamide) would be expected to produce the opposite enantiomeric series with comparable catalytic efficiency, making it essential for accessing (R)-configured aldol products that are inaccessible with the L-isomer.

Catalytic Enantioselectivity in Aldol Reactions
Class-level
Up to 46% ee reported for N-methyl prolinamide (L-series) in acetone + p-nitrobenzaldehyde aldol reaction.
Class-level inference suggests (R)-product series accessible with D-enantiomer; supports scaffold potential.
Direct D-enantiomer catalytic data limited; enantioselectivity magnitude to be validated experimentally.
Organocatalysis Asymmetric Synthesis Enantiomeric Excess

Application Scenarios


(R)-Chiral Peptidomimetic Intermediates

N-Methyl-D-prolinamide hydrochloride serves as a chiral building block for incorporating D-proline-derived fragments into peptidomimetic drug candidates. Its (R)-stereochemistry is essential for mimicking the conformation of D-amino acid residues in bioactive peptides, while the N-methyl group reduces hydrogen-bonding capacity and alters backbone conformation relative to unsubstituted D-prolinamide [1]. The compound's verified chiral purity and defined LogP of -1.33 [2] enable reliable SAR studies when modulating lipophilicity in lead optimization. This application leverages the compound's primary differentiation: stereochemical identity distinct from the L-enantiomer.

(R)-Selective Organocatalysts for Aldol & Michael Reactions

As demonstrated by the 46% ee achieved with N-methyl prolinamide in aldol catalysis [1], N-Methyl-D-prolinamide hydrochloride can be employed as a catalyst scaffold or catalyst precursor for developing (R)-selective organocatalytic transformations. While the L-series prolinamides have been extensively studied, the D-enantiomer enables access to the complementary enantiomeric product series, which is critical for synthesizing natural product analogs or drug candidates requiring specific absolute configuration. Researchers requiring (R)-configured β-hydroxy carbonyl compounds or γ-nitro carbonyl derivatives should procure the D-isomer rather than attempting to invert stereochemistry of L-series catalysts.

Process Development with D-Proline Intermediates

Patents from Mitsubishi Tanabe Pharma and Aventis Pharmaceuticals disclose prolinamide compounds as key synthetic intermediates for DPP-4 inhibitors (e.g., teneligliptin) and other therapeutic agents [2] [3]. N-Methyl-D-prolinamide hydrochloride provides a protected, N-methylated D-proline equivalent that can be directly incorporated into process chemistry routes. The 95% minimum purity specification with verified stereochemistry meets the quality requirements for late-stage pharmaceutical intermediate manufacturing, reducing the risk of enantiomeric contamination that could compromise downstream API stereopurity.

Chiral Resolution and ee Determination

Prolinamide derivatives, including N-methylated variants, have established utility as chiral selectors in ligand exchange capillary electrophoresis and as chiral shift reagents for NMR-based enantiomeric excess determination [1]. While specific data for N-Methyl-D-prolinamide is limited, its (R)-configuration makes it suitable for resolving racemic mixtures of (S)-enriched analytes, complementing the more commonly employed L-prolinamide selectors. Procurement of the D-enantiomer enables development of orthogonal chiral recognition systems for analytical method validation.

Application
Selection Property
Validation Focus
(R)-Peptidomimetic intermediate synthesis
Stereochemical identity (R-configuration)
Chiral purity and SAR compatibility
(R)-Selective organocatalytic transformations
Enantioselective induction profile
Enantiomeric excess and reaction scope
Chiral intermediate for process research
Verified stereochemistry and purity
Enantiomeric contamination risk in downstream steps
Chiral selector for analytical resolution
Enantiomeric recognition capability
Method validation with racemic analytes
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